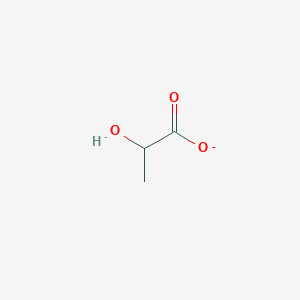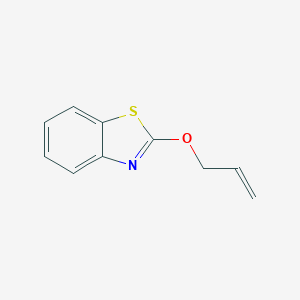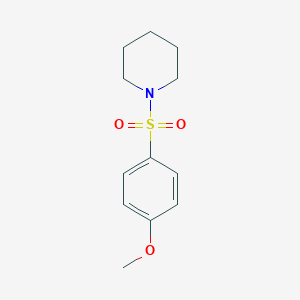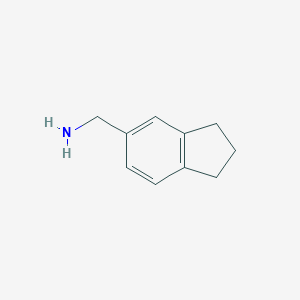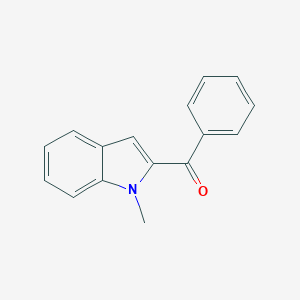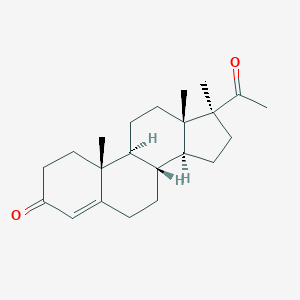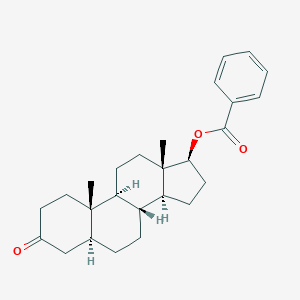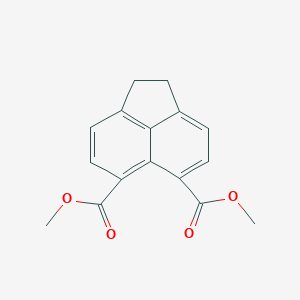
Dimethyl 5,6-acenaphthenedicarboxylate
Vue d'ensemble
Description
Dimethyl 5,6-acenaphthenedicarboxylate (DMAD) is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties. DMAD is a versatile reagent that can be used for various transformations, including Diels-Alder reactions, Michael additions, and cycloadditions.
Mécanisme D'action
The mechanism of action of Dimethyl 5,6-acenaphthenedicarboxylate in various transformations involves the formation of a reactive intermediate, which can undergo subsequent reactions with nucleophiles or dienes. For example, in Diels-Alder reactions, Dimethyl 5,6-acenaphthenedicarboxylate acts as a dienophile, reacting with dienes to form cyclohexenes. In Michael additions, Dimethyl 5,6-acenaphthenedicarboxylate acts as a Michael acceptor, reacting with nucleophiles to form adducts. The unique properties of Dimethyl 5,6-acenaphthenedicarboxylate, such as its electron-withdrawing nature and its ability to form stable intermediates, make it a valuable reagent for various transformations.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate. However, some studies have shown that Dimethyl 5,6-acenaphthenedicarboxylate has cytotoxic effects on cancer cells, making it a potential anticancer agent. Dimethyl 5,6-acenaphthenedicarboxylate has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 5,6-acenaphthenedicarboxylate has several advantages as a reagent in lab experiments. It is a stable and easy-to-handle solid that can be stored for long periods without degradation. Dimethyl 5,6-acenaphthenedicarboxylate is also a versatile reagent that can be used in various transformations, making it a valuable tool for organic synthesis. However, Dimethyl 5,6-acenaphthenedicarboxylate has some limitations, such as its high cost and limited availability. In addition, Dimethyl 5,6-acenaphthenedicarboxylate can be toxic and should be handled with care.
Orientations Futures
There are several future directions for research on Dimethyl 5,6-acenaphthenedicarboxylate. One area of research is the development of new synthetic methods for Dimethyl 5,6-acenaphthenedicarboxylate that are more efficient and cost-effective. Another area of research is the exploration of new applications for Dimethyl 5,6-acenaphthenedicarboxylate in organic synthesis, such as the synthesis of new bioactive molecules. In addition, there is a need for more research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate, particularly its potential as an anticancer and antimicrobial agent.
Conclusion:
In conclusion, Dimethyl 5,6-acenaphthenedicarboxylate is a versatile reagent that has gained significant attention in the field of organic synthesis. Dimethyl 5,6-acenaphthenedicarboxylate can be synthesized through a Knoevenagel condensation reaction and has been used in various transformations, including Diels-Alder reactions, Michael additions, and cycloadditions. Dimethyl 5,6-acenaphthenedicarboxylate has potential applications in the synthesis of natural products, bioactive molecules, and functional materials. However, there is limited research on the biochemical and physiological effects of Dimethyl 5,6-acenaphthenedicarboxylate, and more research is needed to explore its potential as an anticancer and antimicrobial agent.
Méthodes De Synthèse
Dimethyl 5,6-acenaphthenedicarboxylate can be synthesized through the reaction of acenaphthenequinone with dimethyl oxalate in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of Dimethyl 5,6-acenaphthenedicarboxylate as a yellow solid. The yield of Dimethyl 5,6-acenaphthenedicarboxylate can be improved by optimizing the reaction conditions, such as the choice of solvent, base, and temperature.
Applications De Recherche Scientifique
Dimethyl 5,6-acenaphthenedicarboxylate has been widely used in organic synthesis as a reagent for various transformations. For example, Dimethyl 5,6-acenaphthenedicarboxylate has been used in the synthesis of natural products, such as the synthesis of the antifungal agent, aspergillimide. Dimethyl 5,6-acenaphthenedicarboxylate has also been used in the synthesis of bioactive molecules, such as the synthesis of the anticancer agent, combretastatin A-4. In addition, Dimethyl 5,6-acenaphthenedicarboxylate has been used in the synthesis of functional materials, such as the synthesis of fluorescent dyes.
Propriétés
IUPAC Name |
dimethyl 1,2-dihydroacenaphthylene-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15(17)11-7-5-9-3-4-10-6-8-12(16(18)20-2)14(11)13(9)10/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDDQWFGWDKABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296580 | |
| Record name | Dimethyl 5,6-acenaphthenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5,6-acenaphthenedicarboxylate | |
CAS RN |
4599-96-6 | |
| Record name | NSC109958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 5,6-acenaphthenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



